molecular formula C8H8BrIO B2826367 2-Bromo-4-iodo-6-methylanisole CAS No. 1820675-25-9

2-Bromo-4-iodo-6-methylanisole

Cat. No.: B2826367
CAS No.: 1820675-25-9
M. Wt: 326.959
InChI Key: QBWYZSWAPPFKHI-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Synthetic Methodologies

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in synthetic organic chemistry. fiveable.me Their importance lies in their ability to participate in a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. facs.websitescienceopen.com Seminal reactions such as the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.meorganic-chemistry.orgwikipedia.org

The reactivity of aryl halides in these reactions is dependent on the nature of the halogen atom, with the general trend for oxidative addition being I > Br > Cl > F. fiveable.me This differential reactivity allows for sequential, site-selective modifications of polyhalogenated aromatic systems. Beyond cross-coupling, aryl halides are precursors for organometallic reagents and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. alfa-chemistry.comlibretexts.org Their versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.melibretexts.org

Overview of Anisole (B1667542) Derivatives as Key Synthetic Intermediates

Anisole, or methoxybenzene, and its derivatives are a critical class of intermediates in organic synthesis. vedantu.compharmiweb.com The methoxy (B1213986) group (–OCH₃) is a potent electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. wikipedia.org It directs incoming electrophiles to the ortho and para positions, a feature that is widely exploited to control regioselectivity in synthetic sequences. vedantu.commdpi.com

Anisole derivatives are precursors in the production of fragrances, pharmaceuticals, and dyes. precedenceresearch.comgunjalindustries.com For instance, they are used in the synthesis of important drugs like Tamoxifen. gunjalindustries.com The ether linkage in anisoles is generally stable but can be cleaved using strong acids like hydroiodic acid to reveal a phenol (B47542), adding another layer of synthetic utility. wikipedia.org The combination of the directing effects of the methoxy group and the potential for its conversion to a hydroxyl group makes anisole derivatives versatile platforms for constructing complex molecular architectures. pharmiweb.comgoogle.com

Context of Highly Substituted Aromatic Systems in Chemical Research

Highly substituted aromatic systems, also known as polysubstituted arenes, are molecules that feature multiple functional groups attached to a central benzene (B151609) ring. These compounds are prevalent in natural products, pharmaceuticals, and functional materials. wvu.edunih.gov The precise arrangement of substituents on the aromatic core dictates the molecule's three-dimensional shape, electronic properties, and biological function.

The synthesis of these complex molecules presents significant challenges. wvu.edu Stepwise introduction of substituents onto a pre-existing aromatic ring can be a lengthy process, often complicated by competing directing effects and the need for protecting groups. openstax.orggoogle.comlibretexts.org Consequently, modern organic chemistry has focused on developing novel and efficient methods, such as regiocontrolled annulation reactions, to construct these intricate structures from simpler acyclic precursors. wvu.eduacs.org The ability to synthesize diverse, highly substituted aromatic systems is crucial for drug discovery, materials science, and the advancement of chemical biology. researchgate.netlmu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-iodo-2-methoxy-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWYZSWAPPFKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820675-25-9
Record name 2-Bromo-4-iodo-6-methylanisole
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Chemical Reactivity and Transformations of 2 Bromo 4 Iodo 6 Methylanisole

Reactivity of Aryl Halide Functionalities

The presence of two different halogen atoms on the aromatic ring, bromine and iodine, is a key feature of 2-Bromo-4-iodo-6-methylanisole. This dihalo-substitution pattern provides distinct opportunities for selective chemical reactions.

In transition metal-catalyzed reactions, particularly those involving palladium, the carbon-halogen bonds of aryl halides can undergo oxidative addition. This is a critical step in many cross-coupling reactions. The iodine atom in this compound is particularly susceptible to oxidative addition with palladium(0) complexes. This process involves the insertion of the palladium metal into the carbon-iodine bond, forming an arylpalladium(II) intermediate, which is a key precursor for subsequent bond-forming steps.

The reactivity of aryl halides in many catalytic cycles follows the general trend of I > Br > Cl. researchgate.net This is due to the differences in bond dissociation energies, with the C-I bond being weaker and more readily cleaved than the C-Br bond. Consequently, in this compound, the iodine substituent is more reactive than the bromine substituent in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for sequential or site-selective functionalization, where the iodine position can be selectively targeted for a coupling reaction while leaving the bromine atom intact for a subsequent transformation.

Aryl halides can undergo nucleophilic aromatic substitution (SNAAr) reactions, though typically this requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. pressbooks.publibretexts.org The mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. pressbooks.publibretexts.org While the electron-donating methoxy (B1213986) and methyl groups in this compound would generally disfavor this pathway, under harsh conditions with strong nucleophiles, substitution may occur. Another potential, though less common, pathway is via a benzyne (B1209423) intermediate, which can be formed under strongly basic conditions. masterorganicchemistry.com

Comparative Reactivity of Bromine versus Iodine Substituents

Cross-Coupling Reactions

This compound is a versatile substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The dual halogenation allows for its use as a building block in the synthesis of more complex molecules.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Palladium catalysts are highly effective for Suzuki-Miyaura coupling reactions. libretexts.org In the case of this compound, a palladium(0) catalyst can be used to selectively couple a boronic acid at the more reactive iodine position. The catalytic cycle typically involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Interactive Data Table: Reactivity of this compound

Reaction TypeReactive Site(s)Key Reagents/CatalystsProduct Type
Oxidative AdditionC-I, C-BrTransition metals (e.g., Palladium)Organometallic intermediates
Suzuki-Miyaura CouplingC-I (preferentially)Palladium catalyst, Boronic acid, BaseBiaryl compounds
Nucleophilic Aromatic SubstitutionC-I, C-BrStrong nucleophiles, potentially harsh conditionsSubstituted anisoles

Suzuki-Miyaura Coupling Protocols

Catalyst Optimization and Ligand Effects

The efficiency of cross-coupling reactions involving substrates like this compound is highly dependent on the catalyst system, including the choice of metal and the properties of the ligands. The rational design of ligands, such as biarylphosphines, has been instrumental in developing highly active and stable catalysts. For instance, new dialkylbiaryl monophosphine ligands have been created to support palladium catalysts, enabling carbon-nitrogen cross-coupling reactions with a variety of primary amines and aryl halides, often at room temperature. mit.edu

A key challenge in catalyst development is overcoming deactivation pathways. Primary amine and N-heteroaromatic substrates can displace phosphine (B1218219) ligands, leading to the formation of dormant palladium complexes that require heat to reactivate. mit.edu To address this, ligands like GPhos have been developed. GPhos-supported palladium catalysts show enhanced reactivity and resist deactivation, proving effective for a range of amine nucleophiles, including those that previously required different catalysts for optimal results. mit.edu The synergistic combination of a moderate-strength base, which limits the decomposition of sensitive substrates, and a robust ligand-supported catalyst is crucial for achieving high yields and broad applicability. mit.edu

The nature of the halogen substituents on the anisole (B1667542) ring also plays a significant role in reactivity. The iodine atom, due to its higher polarizability and weaker carbon-iodine bond, generally enhances the efficiency of catalytic coupling reactions compared to bromine. This difference in reactivity is a key factor in designing selective cross-coupling strategies.

Heck and Sonogashira Coupling Reactions

Aryl halides are important building blocks in a variety of cross-coupling reactions, including the Heck and Sonogashira reactions. nih.govrsc.org

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and terminal alkynes. walisongo.ac.idlibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. walisongo.ac.idlibretexts.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. walisongo.ac.id For dihaloarenes like 2-bromo-4-iodo-quinoline, Sonogashira coupling demonstrates regioselectivity, with the terminal alkyne preferentially adding at the more reactive carbon-iodine bond. libretexts.org While traditional Sonogashira reactions rely on a dual palladium/copper catalytic system, advancements have led to the development of copper-only catalyzed systems, which are more cost-effective and environmentally friendly. nih.gov

The Heck reaction , another palladium-catalyzed cross-coupling method, involves the reaction of an unsaturated halide with an alkene. Like other cross-coupling reactions, its success is influenced by the nature of the aryl halide and the catalytic system employed. nih.govrsc.org

Cross-Electrophile Coupling Strategies

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for forming carbon-carbon bonds by coupling two different electrophiles, a process driven by the reduction of the catalyst. nih.gov This approach has seen significant advancements, particularly in the realm of nickel-catalyzed reactions. researchgate.net

Dual Catalytic Systems

Dual catalytic systems are often employed in cross-electrophile coupling reactions to facilitate the necessary redox processes. These systems can involve a combination of a transition metal catalyst, such as nickel, and a photoredox catalyst or an electrochemical setup. nih.govresearchgate.net For example, a dual catalyst system comprising NiBr2(glyme), a specific ligand, and an organic photoredox catalyst has been used for the deoxygenative alkylborylation of aldehydes. acs.org In other instances, an iridium-based photoredox catalyst is used in conjunction with a nickel catalyst and a terminal reductant to drive the coupling of aryl halides. nih.gov The choice of reductant, which can range from heterogeneous metal powders like zinc and manganese to homogeneous organic reductants, can significantly impact the reaction outcome. researchgate.net

Selective Reactivity in Dihaloarene Substrates

The presence of two different halogen atoms on an aromatic ring, as in this compound, allows for selective cross-coupling reactions. The difference in the carbon-halogen bond strengths (C-I < C-Br) enables selective functionalization at the more reactive site. In palladium-catalyzed couplings, the oxidative addition step is generally favored at the carbon-iodine bond. This inherent reactivity difference can be exploited to achieve sequential and site-selective modifications of dihaloarenes.

For example, in nickel-catalyzed cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides, the reaction can be controlled to achieve selective coupling. nih.gov By carefully selecting the reaction conditions, including the catalyst, ligands, and reductant, it is possible to direct the coupling to either the bromo or iodo position, enabling the synthesis of complex molecules with a high degree of control.

Transformations Involving the Methoxy Group

The methoxy group (-OCH3) on the anisole ring can also participate in or influence chemical transformations. While it is generally considered an electron-donating group that directs electrophilic aromatic substitution to the ortho and para positions, it can also be a site for other reactions. smolecule.com

In some cases, the methoxy group can be cleaved or transformed. For instance, treatment with strong Lewis acids like boron tribromide (BBr3) can lead to the demethylation of the methoxy group, converting it into a hydroxyl group. mit.edu

Additionally, the electronic properties of the methoxy group influence the reactivity of the entire molecule. Its electron-donating nature increases the electron density of the aromatic ring, which can affect the rate and regioselectivity of various reactions, including electrophilic substitutions and cross-coupling reactions. smolecule.com For example, in Friedel-Crafts reactions, the presence of a methoxy group can enhance the reactivity of the aromatic ring towards alkylation. rsc.org

Ether Cleavage Reactions

The cleavage of the ether linkage in anisole derivatives is a fundamental transformation in organic synthesis, providing access to valuable phenol (B47542) intermediates. In the case of this compound, the methoxy group can be cleaved to yield the corresponding phenol, 2-bromo-4-iodo-6-methylphenol. This reaction is typically achieved using strong acids or Lewis acids.

Common reagents for ether cleavage include boron tribromide (BBr₃), hydrobromic acid (HBr), and aluminum chloride (AlCl₃). The choice of reagent can be influenced by the presence of other functional groups in the molecule. For a polysubstituted and sterically hindered substrate like this compound, harsher conditions may be necessary to achieve efficient cleavage.

The reaction mechanism generally involves the protonation or coordination of the ether oxygen to the Lewis acid, followed by nucleophilic attack by a bromide or other nucleophile to displace the methyl group.

Modifications of the Methoxy Group

Beyond complete cleavage, the methoxy group of this compound can undergo other modifications. While direct functionalization of the methyl group of the methoxy ether is less common, the primary transformation in this category remains demethylation to the corresponding phenol. This phenol can then serve as a handle for further synthetic manipulations, such as O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

Reactions of the Methyl Group

Benzylic Functionalization

The methyl group attached to the aromatic ring of this compound is a benzylic position and is susceptible to radical-mediated functionalization. Benzylic bromination, for instance, can be accomplished using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction would introduce a bromine atom onto the methyl group, forming 2-bromo-4-iodo-6-(bromomethyl)anisole. This brominated intermediate is a versatile precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the benzylic position.

Oxidation and Reduction Pathways

The benzylic methyl group can be oxidized to other functional groups. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid, yielding 3-bromo-5-iodo-2-methoxybenzoic acid. Milder oxidation conditions could potentially lead to the formation of the corresponding aldehyde, 3-bromo-5-iodo-2-methoxybenzaldehyde.

Reduction of the methyl group itself is not a typical transformation. However, if the methyl group were first converted to an aldehyde or carboxylic acid, it could then be reduced back to a methyl group or to an alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Dearomatization Reactions

Catalytic Dearomatization of Anisole Derivatives

Catalytic methods, often employing transition metals like ruthenium, rhodium, or iridium, can facilitate the dearomatization of anisoles through hydrogenation or other addition reactions. For instance, Birch reduction, although not catalytic, is a classic method for the dearomatization of anisole derivatives, proceeding via a dissolving metal reduction in liquid ammonia (B1221849) with an alcohol as a proton source. This would lead to a non-conjugated diene.

The substitution pattern on the aromatic ring significantly influences the outcome of dearomatization reactions. The presence of the bromo and iodo substituents on this compound would likely impact the regioselectivity of such transformations.

Table of Reaction Products and Intermediates

Starting MaterialReaction TypeReagent(s)Product
This compoundEther CleavageBBr₃ or HBr2-Bromo-4-iodo-6-methylphenol
This compoundBenzylic BrominationNBS, AIBN2-Bromo-4-iodo-6-(bromomethyl)anisole
This compoundBenzylic OxidationKMnO₄3-Bromo-5-iodo-2-methoxybenzoic acid
This compoundBenzylic Oxidation (milder)(e.g., MnO₂)3-Bromo-5-iodo-2-methoxybenzaldehyde

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the chemical reactivity and transformations of this compound, with a specific focus on the stereochemical outcomes in its ring transformations.

Despite a thorough investigation, no specific research findings or data detailing the stereochemical outcomes of ring transformation reactions involving this compound have been found in the available literature. The search yielded general information about the compound and related chemical processes, but did not provide the specific data required to accurately and informatively address the topic of stereochemical outcomes in ring transformations as outlined.

Therefore, it is not possible to generate a scientifically accurate and detailed article on this specific subject at this time. Further experimental research would be necessary to elucidate the stereochemical behavior of this compound in ring transformation reactions.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Molecular Architectures

The structure of 2-Bromo-4-iodo-6-methylanisole is ideally suited for the construction of intricate molecular frameworks. The presence of two different halogen atoms allows for selective, sequential functionalization, enabling chemists to build complex structures in a controlled, stepwise manner. This capability is crucial in the fields of drug discovery, material science, and natural product synthesis. sci-hub.se

The differential reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions is a cornerstone of this utility. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to a metal center (e.g., palladium or copper). This reactivity difference allows for selective reaction at the C4-position (iodine) while leaving the C2-position (bromine) intact for subsequent transformations.

Table 1: Relative Reactivity of Aryl Halides in Cross-Coupling Reactions

Aryl Halide (Ar-X)Relative Rate of Oxidative Addition
Ar-I~100
Ar-Br~1
Ar-Cl~0.01
Note: Rates are approximate and can be influenced by catalyst, ligands, and reaction conditions.

Precursors for Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are an important class of molecules with applications ranging from organic electronics to medicinal chemistry. copernicus.org this compound serves as an excellent starting material for synthesizing these systems through programmed, sequential cross-coupling reactions.

A typical strategy involves an initial, milder coupling reaction that targets the more reactive C-I bond, such as a Sonogashira or Suzuki coupling. This first step attaches a new molecular fragment at the C4 position. The remaining C-Br bond can then be subjected to a second, often more forcing, coupling reaction to introduce another substituent or to facilitate an intramolecular cyclization, thereby forming a new ring system. soton.ac.uk For example, an intramolecular Heck reaction following an initial intermolecular coupling can lead to the formation of phenanthrene (B1679779) or other fused aromatic structures. This stepwise approach provides precise control over the final architecture of the polycyclic compound.

In medicinal chemistry and drug discovery, the generation of chemical libraries containing a wide variety of related structures is essential for screening and identifying new biologically active agents. The differential reactivity of this compound makes it an ideal scaffold for creating such libraries. researchgate.net

Starting from this single precursor, a multitude of derivatives can be synthesized. By varying the coupling partner in the initial reaction at the iodine position and then using a different set of partners for the subsequent reaction at the bromine position, a large matrix of diverse products can be rapidly assembled. This approach, known as diversity-oriented synthesis, allows for the systematic exploration of chemical space around a core molecular scaffold, increasing the probability of discovering compounds with desired biological activities.

Role in Total Synthesis of Natural Products

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. Substituted anisoles are common starting materials or intermediates in these endeavors. researchgate.net The unique substitution pattern of this compound makes it a potentially powerful tool for the efficient construction of complex natural product skeletons.

Many complex terpenoids feature highly substituted aromatic rings or hydroaromatic structures derived from them. Anisole (B1667542) derivatives, such as 2-methylanisole (B146520), have been used as starting points in the synthesis of various terpenoids containing tetralone subunits. semanticscholar.org Synthetic routes often involve initial functionalization steps like Friedel-Crafts reactions to build up a side chain, followed by intramolecular cyclizations. nih.govrsc.org

A dihalogenated precursor like this compound could offer more advanced strategies. For instance, one of the halogens could be used as a handle for introducing a complex side chain via a coupling reaction, while the other halogen and the methyl group could direct subsequent cyclization or rearrangement reactions to form the intricate ring systems characteristic of terpenoids like the trigoxyphins. acs.org

The creation of stereogenic centers, particularly all-carbon quaternary centers (a carbon atom bonded to four other carbon atoms), is a significant challenge in organic synthesis. acs.org The steric environment around the anisole ring in this compound, defined by the two bulky ortho substituents (bromo and methyl groups), can be exploited to influence the stereochemical outcome of reactions.

For example, if a prochiral center is constructed adjacent to the aromatic ring, the sterically demanding ortho groups can direct the approach of a reagent from the less hindered face, leading to a high degree of stereoselectivity. This principle could be applied in reactions such as conjugate additions or alkylations on substrates derived from this anisole, facilitating the stereocontrolled synthesis of complex molecules containing challenging quaternary centers. pitt.edu

Key Intermediate for Complex Terpenoids

Synthesis of Functional Materials and Fine Chemicals

Beyond its use in complex synthesis, this compound is a valuable precursor for the production of functional materials and fine chemicals. Halogenated organic compounds are widely used as intermediates in the chemical industry. sci-hub.se

The halogens on the anisole ring can be replaced by a variety of other functional groups through nucleophilic aromatic substitution or metal-catalyzed processes. This allows for the synthesis of a wide range of specialty chemicals. For instance, the bromo and iodo groups can be converted into cyano, thioether, or phosphonate (B1237965) groups, which are important functionalities in agrochemicals, pharmaceuticals, and material science. smolecule.comacs.org Furthermore, this compound could be used as a monomer or cross-linking agent in the synthesis of specialized polymers, where the methoxy (B1213986) and halogen groups could impart specific optical, thermal, or electronic properties to the resulting material.

Table 2: Potential Transformations for Fine Chemical Synthesis

Reaction TypeReagent/CatalystFunctional Group Introduced
Suzuki CouplingR-B(OH)₂, Pd catalystAryl, Vinyl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl
Buchwald-Hartwig AminationR₂NH, Pd catalystAmino
CyanationZn(CN)₂, Pd catalystCyano
Stille CouplingR-Sn(Bu)₃, Pd catalystAryl, Vinyl, Alkyl

Precursors for Advanced Substituted Aromatic Compounds

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's utility as a precursor for complex aromatic compounds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. nih.gov This reactivity difference enables chemists to perform sequential functionalization, introducing different substituents at specific positions on the aromatic ring in a controlled manner. nih.govatomfair.com

Common cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination can be employed selectively. organic-chemistry.orgwalisongo.ac.idlibretexts.org For instance, a Sonogashira coupling reaction using a terminal alkyne will preferentially occur at the more reactive C-4 iodo position, leaving the bromo group at C-2 untouched for a subsequent transformation. arkat-usa.orgpsu.edu This second reaction could be a Suzuki coupling with a boronic acid or a Buchwald-Hartwig amination with an amine, leading to the synthesis of intricately substituted aromatic products that would be challenging to prepare otherwise. nih.govnih.gov

This stepwise approach is crucial for building libraries of compounds for drug discovery and for creating precisely designed organic materials. atomfair.com The ability to introduce alkyne, aryl, and amino groups in a defined sequence opens pathways to a vast array of molecular structures. organic-chemistry.orgwalisongo.ac.idlibretexts.org

Reaction TypeReagents & CatalystPosition of ReactionIntermediate/Product Structure
Sonogashira Coupling Terminal Alkyne (R-C≡CH), Pd Catalyst, Cu(I) co-catalyst, BaseC-4 (Iodine)2-Bromo-6-methyl-4-(alkynyl)anisole
Suzuki-Miyaura Coupling Arylboronic Acid (Ar-B(OH)₂), Pd Catalyst, BaseC-4 (Iodine)4-Aryl-2-bromo-6-methylanisole
Buchwald-Hartwig Amination Amine (R₂NH), Pd Catalyst, BaseC-4 (Iodine)N-(3-Bromo-5-methyl-4-methoxyphenyl)amine
Sequential Suzuki Coupling 1. Arylboronic Acid 1; 2. Arylboronic Acid 21. C-4 (Iodine); 2. C-2 (Bromine)2,4-Diaryl-6-methylanisole

Table 1: Examples of Regioselective Cross-Coupling Reactions utilizing the differential reactivity of halides in this compound.

Building Blocks for Oligomers and Polymers

The di-functional nature of this compound, possessing two reactive halogen sites, makes it an ideal AA-type monomer for step-growth polymerization. d-nb.inforsc.org Specifically, it can be used in transition metal-catalyzed polycondensation reactions, such as the Suzuki polycondensation, to synthesize conjugated aromatic polymers. libretexts.orgd-nb.infochemrxiv.org These materials are of significant interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs). chemrxiv.org

In a typical Suzuki polycondensation, a dihaloaromatic monomer (like this compound) is reacted with a co-monomer containing two boronic acid or boronate ester groups (a BB-type monomer). rsc.orgresearchgate.net The reaction, catalyzed by a palladium complex, proceeds via repeated Suzuki-Miyaura coupling steps to form long polymer chains. chemrxiv.orgresearchgate.net The methoxy and methyl groups on the anisole unit can influence the solubility and processing characteristics of the resulting polymer, which are crucial factors for device fabrication. While the polymerization could proceed by reacting both halogen sites simultaneously, the differential reactivity could also be exploited to create more complex, ordered block copolymers.

Polymerization TypeCo-monomer (BB-type)Catalyst & ConditionsIllustrative Polymer Repeating Unit
Suzuki Polycondensation 1,4-Benzenediboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)A poly(phenylene-anisole) structure
Sonogashira Polycondensation 1,4-DiethynylbenzenePd/Cu catalyst system, Base (e.g., Triethylamine)A polymer containing alternating anisole and phenylene-ethynylene units

Table 2: Illustrative examples of using this compound as a monomer in polycondensation reactions.

Development of Novel Synthetic Reagents

Beyond its direct use in coupling reactions, this compound can be transformed into novel synthetic reagents, primarily organometallic compounds. This is achieved through a metal-halogen exchange reaction, where a halogen atom is swapped for a metal, typically lithium or magnesium. wikipedia.org This process converts the relatively unreactive aryl halide into a highly nucleophilic organometallic reagent, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

The difference in reactivity between the C-I and C-Br bonds is again critical. The C-I bond undergoes metal-halogen exchange much more readily than the C-Br bond. wikipedia.orgwuxibiology.com For example, treating this compound with one equivalent of an alkyllithium reagent, such as n-butyllithium, at low temperature would selectively replace the iodine atom, generating a new lithium reagent: (3-bromo-4-methoxy-5-methylphenyl)lithium. uni-muenchen.denih.gov

This newly formed organolithium compound is a powerful synthetic intermediate. It retains the bromo group, which can be used in a subsequent cross-coupling reaction. This allows for a synthetic strategy where an electrophile is first introduced at the C-4 position via the lithium intermediate, followed by a palladium-catalyzed coupling at the C-2 position. This orthogonal reactivity provides a sophisticated tool for the synthesis of highly functionalized and complex molecules. uni-muenchen.de

TransformationReagentsIntermediate Reagent FormedPotential Subsequent Reaction
Selective Lithiation n-Butyllithium (1 eq.), THF, -78 °C(3-Bromo-4-methoxy-5-methylphenyl)lithiumReaction with an electrophile (e.g., CO₂, aldehydes, ketones)
Selective Grignard Formation i-PrMgCl·LiCl(3-Bromo-4-methoxy-5-methylphenyl)magnesium chlorideCross-coupling or addition to carbonyl compounds
Sequential Exchange and Coupling 1. n-BuLi; 2. Electrophile (E); 3. Pd-catalyzed couplingBromo- and E-substituted anisoleIntroduction of a second, different functional group

Table 3: Generation and potential application of novel organometallic reagents from this compound.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

The structural elucidation of 2-Bromo-4-iodo-6-methylanisole, a polysubstituted aromatic ether, is accomplished through the synergistic use of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. Each technique provides unique and complementary information, leading to an unambiguous assignment of its constitution.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (Formula: C₈H₈BrIO), HRMS provides the exact mass, confirming its molecular formula. The calculated formula weight of the compound is 326.96 g/mol .

The presence of bromine and iodine atoms, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1; ¹²⁷I is monoisotopic), results in a distinctive isotopic pattern for the molecular ion [M]⁺ and its fragments. This pattern serves as a crucial diagnostic tool in identifying the presence and number of halogen atoms in the structure. While specific experimental HRMS data for this compound is not widely published, analysis of related halogenated compounds confirms the utility of this method for unambiguous formula determination.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Isotope Calculated Exact Mass (Da) Relative Abundance (%)
C₈H₈⁷⁹BrIO [M]⁺ 326.8828 100

Note: Data is theoretical and calculated based on isotopic abundances. This table is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to map out the connectivity of the atoms in this compound.

Due to the substitution pattern on the aromatic ring, the two aromatic protons are not adjacent and would therefore appear as two distinct singlets in the ¹H NMR spectrum. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing, electronegative bromine and iodine atoms. The protons of the methoxy and methyl groups would also appear as sharp singlets. Spectroscopic data for the related compound 2-iodo-4-methylanisole shows the methyl protons at approximately δ 2.26 ppm and the methoxy protons at δ 3.85 ppm.

In the ¹³C NMR spectrum, eight distinct signals are expected: one for the methyl carbon, one for the methoxy carbon, and six for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The carbons directly attached to the halogens (C-Br and C-I) are significantly shifted to higher field (lower ppm values) compared to the other aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic ~7.0-7.8 Singlet 1H Ar-H
Aromatic ~7.0-7.8 Singlet 1H Ar-H
Methoxy ~3.8-3.9 Singlet 3H -OCH₃
Methyl ~2.2-2.4 Singlet 3H -CH₃
¹³C NMR Predicted δ (ppm) Assignment
Aromatic ~155-160 C-OCH₃
Aromatic ~135-145 C-CH₃ & C-H
Aromatic ~110-120 C-Br
Aromatic ~85-95 C-I
Methoxy ~55-60 -OCH₃

Note: This table contains predicted data based on general principles and data from analogous compounds. Specific experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would exhibit several characteristic absorption bands.

Key expected absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and for the aliphatic methyl and methoxy groups (just below 3000 cm⁻¹). Strong absorptions corresponding to the C-O stretching of the aryl-alkyl ether are typically observed in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹. Analysis of the related 2-bromo-4-methylanisole (B1265754) shows characteristic peaks that support these assignments.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
3100-3000 Aromatic C-H Stretch Medium to Weak
2980-2850 Aliphatic C-H Stretch (-CH₃, -OCH₃) Medium
1600-1450 Aromatic C=C Stretch Medium to Strong
~1250 Asymmetric C-O-C Stretch (Aryl Ether) Strong
~1040 Symmetric C-O-C Stretch (Aryl Ether) Strong

Note: This table is based on standard IR correlation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Aromatic Systems

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful lens through which to examine the properties of molecules that are difficult to measure experimentally. For this compound, theoretical modeling helps to explain its electronic structure and predict its reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density. For halogenated anisoles, DFT studies help rationalize properties like reactivity and proton affinity.

Calculations on this compound would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and stability. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. The electron-donating methoxy and methyl groups increase electron density on the aromatic ring, while the electronegative bromine and iodine atoms act as electron-withdrawing groups, creating a complex electronic landscape.

For this compound, DFT could be used to model reactions such as electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the C-Br or C-I positions. By calculating the activation energies for different potential pathways, researchers can predict which reaction is more likely to occur and under what conditions. For instance, computational models can explain the greater reactivity of the C-I bond compared to the C-Br bond in cross-coupling reactions, a key consideration for synthetic planning. These studies provide a molecular-level understanding of reaction selectivity and efficiency that complements experimental observation.

Prediction of Molecular Properties and Conformational Analysis

Computational chemistry serves as a powerful tool for predicting the physicochemical and structural properties of molecules like this compound, especially when experimental data is scarce. Through methods such as Quantitative Structure-Property Relationship (QSPR) models, a range of molecular properties can be estimated.

Prediction of Molecular Properties

For halogenated anisoles, computational studies have successfully established relationships between structural descriptors and key physicochemical properties. nih.gov These models are often built using data from a series of related compounds to predict the properties of others.

Research has shown that for halogenated anisoles, properties such as sub-cooled liquid vapor pressure (logPL), the n-octanol/water partition coefficient (logKow), and aqueous solubility (-logSw,L) can be reliably predicted. nih.gov The prediction models typically rely on descriptors derived from theoretical calculations. For instance, geometrical optimization and electrostatic potential calculations using methods like the Hartree-Fock (HF) theory with a 6-31G* basis set are performed to obtain these descriptors. nih.gov

Key descriptors used in these QSPR models for halogenated anisoles include:

Molecular Volume (Vmc): Related to the size of the molecule.

Energies of Frontier Molecular Orbitals (EHOMO and ELUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which are crucial for understanding chemical reactivity. nih.govtandfonline.com

Electrostatic Potential Parameters: These include the minimum and maximum surface electrostatic potentials (Vmin, Vs,max), their sums (ΣVs+, ΣVs-), and average values, which describe the charge distribution and polar interactions. nih.gov

Atomic Net Charges: For example, the most positive net charge on a hydrogen atom (QH+) can be a useful descriptor for predicting properties like water solubility. tandfonline.com

Based on these established methodologies for analogous compounds, a predictive data table for this compound can be conceptualized.

Table 1: Predicted Molecular Properties and Computational Descriptors This table is interactive. Click on the headers to sort the data.

Predicted Property Relevant Computational Descriptors Typical Computational Method
Aqueous Solubility (logSw,L) ELUMO, Net Atomic Charge on Hydrogen (QH+), Molecular Volume (Vmc) HF/6-31G*, DFT
n-Octanol/Water Partition Coefficient (logKow) Electrostatic Potential (Vmin, Vs,max), Molecular Volume (Vmc) HF/6-31G*
Vapor Pressure (logPL) Electrostatic Potential Parameters, EHOMO HF/6-31G*

Conformational Analysis

The conformational preference of the methoxy group in anisole (B1667542) derivatives is a subject of significant interest and has been studied extensively using computational methods. researchgate.netresearchgate.net The orientation of the methoxy group relative to the benzene (B151609) ring is determined by a balance of electronic (resonance stabilization) and steric effects.

For unsubstituted anisole, the planar conformation, where the O-CH3 bond lies in the plane of the aromatic ring, is the most stable due to favorable π-conjugation between the oxygen lone pair and the ring. researchgate.netrsc.org However, the presence of substituents at the ortho positions (positions 2 and 6) introduces steric hindrance, which can force the methoxy group to rotate out of the plane. rsc.org

In the case of this compound, there are substituents at both ortho-positions: a bromine atom and a methyl group.

Steric Hindrance: Both the bromo and methyl groups are sterically demanding. Their presence on either side of the methoxy group is expected to create significant steric strain, making a fully planar conformation highly unfavorable.

Computational Predictions: Theoretical studies on similarly 2,6-disubstituted anisoles, such as 2,6-dimethylanisole, predict that a perpendicular conformer, where the C-O-C-C dihedral angle is approximately 90°, is the most stable. rsc.org This orientation minimizes the steric repulsion between the ortho substituents and the methoxy group's methyl hydrogens.

Therefore, computational analysis of this compound, likely using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G**), would be expected to show that the lowest energy conformation is one where the methoxy group is twisted significantly out of the benzene ring's plane, approaching a perpendicular orientation. researchgate.netrsc.org

Table 2: Expected Conformational Preferences in Substituted Anisoles This table is interactive. Click on the headers to sort the data.

Compound Substituent Pattern Expected Stable Conformation Primary Influencing Factor
Anisole Unsubstituted Planar Resonance
2-Methylanisole (B146520) Mono-ortho substituted Planar (or slightly twisted) Balance of resonance and minor steric hindrance
2,6-Dimethylanisole Di-ortho substituted Perpendicular Steric Hindrance

| This compound | Di-ortho substituted | Perpendicular/Twisted | Significant Steric Hindrance |

Reaction Kinetics and Mechanistic Studies

The presence of two different halogen atoms (bromine and iodine) on the aromatic ring of this compound makes it a particularly interesting substrate for mechanistic and kinetic studies, especially in reactions like cross-coupling and halogenation.

Reaction Kinetics

Kinetic studies quantify the rate of a chemical reaction and provide insights into the reaction mechanism. For a molecule like this compound, kinetic investigations could focus on several reaction types.

Cross-Coupling Reactions: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the reaction rate is dependent on the concentration of the aryl halide, the organoboron reagent, the catalyst, and the base. The kinetics often follow a complex rate law, but mechanistic studies on related aryl halides suggest that the oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the turnover-limiting (rate-determining) step. acs.org The C-I bond is weaker than the C-Br bond, so the rate of reaction at the iodo-substituted position would be significantly faster than at the bromo-substituted position.

Halogenation: The kinetics of electrophilic bromination of anisole have been shown to follow second-order kinetics, being first order in both anisole and bromine. niscpr.res.in The rate is influenced by the solvent and the presence of catalysts.

Hydrodehalogenation: The reductive removal of halogen atoms can also be studied kinetically. For instance, the hydrodehalogenation of chlorinated anisoles has been described by second-order reaction kinetics. researchgate.net The rates of dehalogenation generally follow the order I > Br > Cl, consistent with bond dissociation energies.

Quantitative Structure-Activity Relationship (QSAR) models have also been developed to predict the second-order rate constants for the reactions of various organic compounds with radical species like the bromine radical (Br•), which is relevant for understanding the environmental fate and degradation kinetics of such compounds. nih.gov

Table 3: Applicable Kinetic Studies for this compound This table is interactive. Click on the headers to sort the data.

Reaction Type Typical Kinetic Order Key Parameters Measured Factors Influencing Rate
Cross-Coupling Complex; often dependent on the rate-limiting step Rate constant (k), reaction orders Catalyst, ligand, base, solvent, C-X bond strength
Electrophilic Halogenation Second-Order Rate constant (k) Electrophile concentration, solvent polarity, catalyst

Mechanistic Studies

Mechanistic studies elucidate the step-by-step pathway of a reaction. For this compound, the most pertinent mechanistic considerations involve its use in selective cross-coupling reactions.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle: nih.gov

Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This step involves the cleavage of the carbon-halogen bond.

Transmetalation: The organic group from an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide and forming an Ar-Pd-R' intermediate.

Reductive Elimination: The two organic groups (Ar and R') on the palladium center couple and are eliminated from the metal, forming the new C-C bond (Ar-R') and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

A key mechanistic feature of this compound is the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond has a lower bond dissociation energy than the carbon-bromine bond, making it more susceptible to oxidative addition. This reactivity difference allows for selective, stepwise functionalization. In a cross-coupling reaction with a limited amount of nucleophile, the reaction would proceed preferentially at the C-I bond. The initial product would be 2-bromo-6-methyl-4-(substituted)anisole. The remaining C-Br bond could then be targeted in a subsequent, often more forcing, cross-coupling reaction with a different nucleophile, allowing for the synthesis of complex, unsymmetrically substituted molecules. This selectivity is a cornerstone of modern organic synthesis. organic-chemistry.org

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds often involves multiple steps and the use of hazardous reagents, leading to significant waste generation. Future research must prioritize the development of "green" synthetic pathways to 2-Bromo-4-iodo-6-methylanisole, aligning with the principles of sustainable chemistry. researchgate.netnih.gov Traditional halogenation methods frequently employ elemental bromine and iodine, which are hazardous and corrosive. ijraset.com Modern approaches seek to replace these with safer, more environmentally benign alternatives.

A promising direction is the use of oxidation-based systems, such as Oxone® in combination with alkali metal halides (KBr and KI), in aqueous or other green solvents. tandfonline.comtandfonline.com This method avoids the direct handling of elemental halogens and often uses water as a solvent, significantly improving the process's environmental footprint. tandfonline.com Research should focus on optimizing a one-pot or sequential two-step synthesis of this compound from 2-methylanisole (B146520) using these greener conditions. Key metrics for evaluating the sustainability of new routes include the E-Factor (kg waste / kg product) and Process Mass Intensity (PMI), with the goal of minimizing both. gcande.org

Table 1: Comparison of Traditional vs. Sustainable Halogenation Metrics (Hypothetical)

ParameterTraditional Route (e.g., using Br₂, FeBr₃)Sustainable Route (e.g., using Oxone®/KBr)Ideal Goal
Halogen SourceMolecular Bromine (Br₂)Potassium Bromide (KBr)Benign, recyclable source
SolventChlorinated Solvents (e.g., CCl₄, DCM)Water, Ethanol, or Anisole (B1667542)No solvent or recyclable, non-toxic solvent
ByproductsCorrosive acids (HBr), metal wasteInorganic saltsNo byproducts (100% atom economy)
E-FactorHigh (>25)Lower (5-15)0

Future work should aim to develop a catalytic halogenation process, further reducing the stoichiometric waste associated with current methods.

Exploration of Novel Catalytic Systems for Functionalization

The presence of two distinct carbon-halogen bonds (C-I and C-Br) with differential reactivity makes this compound an ideal substrate for sequential, catalyst-driven functionalization. The C-I bond is typically more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective elaboration at the 4-position. Future research should systematically explore a variety of catalytic systems to precisely control and expand the scope of these transformations.

Recent advancements in palladium/norbornene (Pd/NBE) catalysis, particularly with specialized S,O-ligands, have enabled the meta-C-H arylation of anisole derivatives, a traditionally difficult transformation. nih.govchemrxiv.orguva.nl Applying these novel systems to this compound could unlock unprecedented functionalization at the C-3 or C-5 positions, which are otherwise unreactive. Furthermore, iron-catalyzed protocols are emerging as cost-effective and less toxic alternatives to palladium for reactions like thiocyanation and coupling. gla.ac.uk

Table 2: Potential Catalytic Systems for Functionalizing Haloanisoles

Catalytic SystemTarget ReactionPotential Site on Target CompoundKey Advantage
Pd(OAc)₂ / LigandSuzuki-Miyaura CouplingC4 (Iodo), then C2 (Bromo)Well-established, high-yielding C-C bond formation. acs.org
CuI / PhenanthrolineOrtho-Arylation (C-H Activation)C5Supplements traditional methods by targeting hindered positions. acs.org
Pd/NBE / S,O-LigandMeta-C-H ArylationC3, C5Access to electronically disfavored positions. uva.nl
FeCl₃ / ReagentThiocyanation / ThioarylationC3, C5Low-cost, sustainable metal catalyst. gla.ac.uk
Iridium CatalystsC-H SilylationC3, C5Broad functional group tolerance for late-stage functionalization. escholarship.org

A key research goal is to develop a "programmable" functionalization strategy, where the choice of catalyst and reaction conditions dictates which position on the this compound ring is modified, enabling the rapid generation of diverse molecular libraries from a single starting material.

Expansion of Applications in Diverse Chemical Fields

The true value of a versatile building block like this compound lies in its application. Future research should focus on utilizing this compound as a key intermediate in the synthesis of high-value molecules for medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry : Polysubstituted phenols and anilines are privileged structures in pharmaceuticals. ku.dk The anisole moiety can be readily demethylated to a phenol (B47542). The ability to selectively introduce different groups at the 2-, 4-, and other positions via catalytic functionalization could lead to the synthesis of novel scaffolds for drug discovery programs. Its halogenated structure may itself impart unique biological activities.

Agrochemicals : The development of new pesticides and herbicides is crucial for global food security. dhanuka.comwikipedia.org Halogenated aromatic compounds are common precursors in this industry. nih.gov this compound could serve as a starting point for creating new agrochemicals, where the specific substitution pattern could be fine-tuned to maximize efficacy against target pests while minimizing environmental impact.

Materials Science : Bi-aryl and poly-aryl structures, which can be synthesized from dihaloarenes via iterative cross-coupling reactions, are fundamental components of organic electronic materials, such as those used in OLEDs. The controlled, stepwise functionalization of this compound could be leveraged to build precisely defined conjugated systems with tailored photophysical properties.

Advanced Computational Design for Rational Synthesis and Reactivity Prediction

To accelerate the discovery of new reactions and applications, future research should integrate advanced computational methods, particularly Density Functional Theory (DFT), into the workflow. stackexchange.com DFT allows for the in silico prediction of chemical reactivity, providing insights that can guide experimental design and prevent unnecessary trial-and-error. nih.gov

For a molecule like this compound, computational modeling can address several key questions:

Reactivity Prediction : Calculate the bond dissociation energies of the C-I and C-Br bonds to quantify their relative reactivity in catalytic cycles.

Regioselectivity : Model the transition states for C-H activation at the C-3 and C-5 positions with different catalytic systems to predict which site is more likely to react. researchgate.net

Mechanism Elucidation : Simulate entire catalytic cycles to understand the role of ligands and additives, helping to optimize reaction conditions for higher yield and selectivity.

The integration of machine learning models with DFT-computed data is an emerging frontier that can predict reaction outcomes with even greater speed and accuracy. rsc.orgcecam.org By building a computational model of this compound, researchers can rationally design synthetic strategies and predict the properties of novel derivatives before ever stepping into the lab, making the entire research and development process more efficient and sustainable.

Table 3: Application of Computational Methods to this compound

Computational MethodPredicted PropertyImpact on Research
DFT (Ground State)Bond Dissociation Energies (C-I vs. C-Br)Guides selection of conditions for selective coupling.
DFT (Transition State)Activation Energy Barriers for C-H FunctionalizationPredicts regioselectivity and identifies the most promising catalyst. researchgate.net
TD-DFTElectronic Excitation EnergiesDesigns novel derivatives for materials science with specific optical properties.
Machine Learning ModelsReaction Yield / Rate PredictionAccelerates optimization of reaction conditions. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-iodo-6-methylanisole with high purity?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution, leveraging the directing effects of the methoxy group. For example, iodination at the para position to the methoxy group is favored, followed by bromination at the ortho position. Reaction conditions (e.g., solvent, temperature) should be optimized: DMSO or DMF are preferred solvents for halogenation reactions due to their polar aprotic nature, which stabilizes transition states . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by GC-MS (>98% purity) are recommended .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., methoxy at C1, bromo at C2, iodo at C4). The methyl group at C6 will show a distinct singlet in 1^1H NMR.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C8_8H8_8BrIO2_2, ~345.87 g/mol).
  • X-ray Crystallography : For definitive structural confirmation, single-crystal diffraction studies are ideal but require high-purity samples .

Q. What analytical techniques are suitable for assessing the stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • HPLC-UV/Vis : Monitor degradation products under accelerated aging (e.g., 40°C/75% RH for 4 weeks).
  • Kinetic Studies : Track halogen loss (Br, I) via ICP-MS under acidic/basic conditions to evaluate hydrolytic stability .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-donating methoxy group activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attacks.
  • Steric Hindrance : The methyl group at C6 may hinder coupling at adjacent positions. Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions to mitigate undesired side reactions.
  • Experimental Design : Compare reaction yields using Pd(OAc)2_2/XPhos (for aryl bromides) versus CuI/1,10-phenanthroline (for aryl iodides) .

Q. How can researchers resolve contradictions in reported reaction efficiencies for halogen exchange in polyhalogenated anisoles?

  • Methodological Answer :

  • Controlled Replication : Reproduce conflicting studies under identical conditions (solvent, catalyst loading, temperature).
  • Isotopic Labeling : Use deuterated analogs (e.g., 4-Bromoanisole-2,3,5,6-d4_4) to trace regioselectivity via 2^2H NMR .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for halogen displacement, identifying kinetic vs. thermodynamic control .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the methoxy group as a silyl ether (e.g., TBSCl) to prevent demethylation under strong bases.
  • Sequential Halogenation : Prioritize iodination before bromination to avoid overhalogenation.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C) to minimize decomposition .

Q. How can substituent effects be systematically studied to optimize catalytic systems for C–I bond activation?

  • Methodological Answer :

  • Hammett Plots : Correlate substituent σ+^+ values with reaction rates for C–I bond cleavage.
  • Catalyst Screening : Test Pd-, Ni-, and Fe-based catalysts under varying reducing agents (e.g., Zn, Mn).
  • In Situ Spectroscopy : Use IR or Raman to monitor intermediate formation during catalysis .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in spectroscopic data for halogenated anisoles?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Identify outliers in NMR or MS datasets.
  • Error-Weighted Regression : Quantify confidence intervals for kinetic parameters (e.g., kobsk_{\text{obs}} for halogen loss).
  • Bayesian Inference : Model competing reaction pathways to resolve conflicting mechanistic proposals .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, catalyst loading).
  • Quality Control Charts : Track purity (HPLC) and yield across 10+ batches to identify systemic issues.
  • Post-Synthetic Analysis : Characterize byproducts via LC-MS to trace impurity sources .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC8_8H8_8BrIO2_2
Molecular Weight~345.87 g/mol
Boiling PointEstimated 280–300°C (decomposes)
SolubilitySoluble in DCM, DMSO; insoluble in H2_2O
StabilityLight-sensitive; store under N2_2

Table 2 : Common Contaminants in Halogenated Anisoles

ContaminantSourceDetection Method
Dehalogenated byproductsHydrolysis under acidic conditionsGC-MS, 1^1H NMR
Isomeric impuritiesPoor regiocontrol during synthesisHPLC-UV
Residual solventsIncomplete purificationHeadspace GC

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